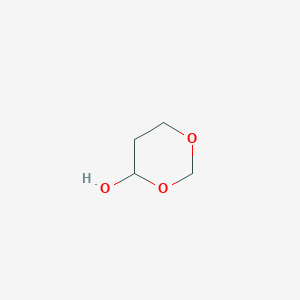

1,3-Dioxan-4-ol

Descripción

Propiedades

Número CAS |

60057-90-1 |

|---|---|

Fórmula molecular |

C4H8O3 |

Peso molecular |

104.10 g/mol |

Nombre IUPAC |

1,3-dioxan-4-ol |

InChI |

InChI=1S/C4H8O3/c5-4-1-2-6-3-7-4/h4-5H,1-3H2 |

Clave InChI |

MGYPKFINFRBLJV-UHFFFAOYSA-N |

SMILES canónico |

C1COCOC1O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Key Properties:

- Molecular Formula : C₄H₈O₃ (base structure)

- Derivatives :

- Synthesis: Forms as a dimer from β-hydroxy aldehyde under non-polar, low-temperature conditions .

Comparison with Structurally Similar Compounds

Positional Isomers: 1,3-Dioxan-5-ol

1,3-Dioxan-5-ol (CAS 4740-78-7) is a positional isomer with the hydroxyl group at the 5-position. It is also known as glycerol formal and is used as a solvent in pharmaceuticals.

Amino and Hydroxymethyl Derivatives

- (3R,4S)-4-Aminooxan-3-ol Hydrochloride (CAS 1096594-11-4): Contains an amino group at the 4-position and a hydroxyl at the 3-position. Used in peptide synthesis due to its chiral centers .

- (3R,4R)-4-(Hydroxymethyl)oxan-3-ol (CAS 1903826-84-5):

| Property | This compound | (3R,4S)-4-Aminooxan-3-ol HCl |

|---|---|---|

| Functional Groups | Hydroxyl | Amino, Hydroxyl |

| Molecular Weight | 132.16 (2,6-dimethyl deriv.) | 153.61 |

| Key Use | Industrial synthesis | Chiral building block |

Ester Derivatives and Hydrolysis Behavior

- 2,6-Dimethyl-1,3-dioxan-4-ol Acetate (CAS 828-00-2): Hydrolyzes to acetic acid and the parent alcohol under acidic conditions . Less stable than non-esterified derivatives.

- 4-Ethyl-1,3,2-dioxathiolane 2-Oxide (CAS 1469-72-3):

Cyclic Ethers with Extended Chains

- 4-(1,3-Dioxolan-2-yl)hexan-1-ol (CAS 139133-21-4): Combines a dioxolane ring with a hexanol chain. Used in specialty polymers and surfactants .

| Property | This compound | 4-(1,3-Dioxolan-2-yl)hexan-1-ol |

|---|---|---|

| Molecular Weight | 132.16 (2,6-dimethyl deriv.) | 174.24 |

| Solubility | Limited in polar solvents | High in organic solvents |

Métodos De Preparación

Acid-Catalyzed Cyclocondensation

The most widely documented method for synthesizing 1,3-dioxan-4-ol involves the acid-catalyzed cyclocondensation of β-hydroxyaldehydes or ketones with 1,3-propanediol. This reaction proceeds via hemiacetal formation, followed by intramolecular dehydration to yield the dioxane ring. For example, tris(hydroxymethyl)nitromethane reacts with aldehydes (e.g., formaldehyde, acetaldehyde) in benzene under reflux conditions, catalyzed by p-toluenesulfonic acid (p-TsOH), to form 2-alkyl-1,3-dioxan-5-ones. Subsequent reduction of the nitro group using aluminum foil and mercury(II) chloride in aqueous tetrahydrofuran (THF) yields hydroxylaminodioxanes, which are further oxidized or hydrolyzed to this compound derivatives.

Key Conditions :

Base-Mediated Tishchenko Reaction

The Tishchenko reaction, traditionally used for ester synthesis, has been adapted for this compound preparation. β-Hydroxyaldehydes dimerize to form this compound hemiacetals, which undergo base-catalyzed intramolecular hydride transfer. For instance, lithium or sodium alcoholates of 1,3-diols (e.g., 1,3-propanediol) catalyze the esterification of 1,3-dioxan-4-ols at room temperature, achieving yields exceeding 90%. This method avoids hydrolysis side reactions common with metal hydroxides.

Key Conditions :

- Catalyst : Li or Na alcoholates of 1,3-diols (5–10 mol%).

- Solvent : THF or methanol.

- Temperature : 0–25°C.

- Yield : 85–95%.

Halogen-Mediated Synthesis

A patent-pending route involves acetalization of 3-halogeno-1,2-propanediols (e.g., 3-chloro-1,2-propanediol) with acetalizing agents (e.g., acetone, benzaldehyde) in the presence of acid catalysts (e.g., HCl, H2SO4). The resulting 4-halogenomethyl-1,3-dioxolane intermediate undergoes nucleophilic substitution with alkali metal salts (e.g., sodium acetate) to form acyloxy or alkoxy derivatives. Hydrolysis or hydrogenolysis of these intermediates yields this compound.

Key Conditions :

- Catalyst : H2SO4 or HCl (1–3 mol%).

- Solvent : Ethyl acetate, tetrahydrofuran, or methanol.

- Temperature : 0°C to reflux (40–80°C).

- Yield : 70–80% (estimated from analogous reactions).

Nitromethane-Based Synthesis

Tris(hydroxymethyl)nitromethane serves as a precursor for nitrodioxanes, which are reduced to hydroxylaminodioxanes using aluminum foil and HgCl2 in aqueous THF. Subsequent oxidation with potassium permanganate or chromium trioxide yields this compound derivatives. This method is particularly effective for introducing nitro groups into the dioxane ring, enabling further functionalization.

Key Conditions :

- Reductant : Aluminum foil/HgCl2.

- Oxidant : KMnO4 or CrO3.

- Solvent : THF/water mixtures.

- Yield : 50–70%.

Industrial-Scale Production

Industrial methods prioritize cost efficiency and scalability. Continuous flow reactors are employed for the acid-catalyzed cyclocondensation of 1,3-propanediol with β-hydroxyaldehydes, achieving throughputs of 100–500 kg/day. Solvent recovery systems (e.g., distillation for benzene or THF) and heterogeneous catalysts (e.g., immobilized p-TsOH on silica) reduce environmental impact.

Key Parameters :

- Catalyst : Immobilized p-TsOH (reusable for 10+ cycles).

- Throughput : 200–400 kg/day.

- Purity : >99% after recrystallization.

Comparative Analysis of Methods

| Method | Catalyst | Temperature (°C) | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|---|

| Acid-Catalyzed Cyclo. | p-TsOH | 80–110 | 60–85 | High | Moderate |

| Tishchenko Reaction | Li alcoholates | 0–25 | 85–95 | Moderate | High |

| Halogen-Mediated | H2SO4 | 40–80 | 70–80 | High | Low |

| Nitromethane-Based | Al/HgCl2 | 25–60 | 50–70 | Low | Moderate |

Key Findings :

- The Tishchenko reaction offers the highest yields but requires specialized catalysts.

- Halogen-mediated synthesis is scalable but involves hazardous intermediates.

- Industrial methods favor continuous flow systems with immobilized catalysts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.